1-(4-Methyloxan-4-yl)ethan-1-one
Overview
Description
1-(4-Methyloxan-4-yl)ethan-1-one is a compound with the CAS Number: 887481-28-9 . It has a molecular weight of 142.2 and is a liquid at room temperature . The IUPAC name for this compound is 1-(4-methyltetrahydro-2H-pyran-4-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O2/c1-7(9)8(2)3-5-10-6-4-8/h3-6H2,1-2H3 . This indicates that the compound has a molecular formula of C8H14O2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 142.2 .Scientific Research Applications
Sustainable Solvent Applications
2-Methyloxolane (2-MeOx) is highlighted as a bio-based solvent for the extraction of natural products and food ingredients. It offers a green alternative to petroleum-based solvents like hexane, with advantages in terms of environmental impact and extraction efficiency. This suggests that related compounds, such as "1-(4-Methyloxan-4-yl)ethan-1-one," could have applications in sustainable chemistry and extraction processes due to their solvent properties and lower toxicity profiles (Rapinel et al., 2020).
Environmental and Health Impact Studies
Research on chlorinated solvents and 1,4-Dioxane underscores the environmental and health impacts of solvent exposure. These studies emphasize the importance of understanding the toxicological profiles of solvents, including their carcinogenic potential and effects on human health, which could extend to compounds like "this compound" (Ruder, 2006); (Godri Pollitt et al., 2019).
Role in Food and Agricultural Sciences
The use of 1-methylcyclopropene (1-MCP) in extending the shelf life of fruits and vegetables illustrates how similar compounds could be applied in postharvest technology and agriculture to enhance food preservation and quality. This indicates a potential area of application for "this compound" in agriculture or food science (Watkins, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-(4-methyloxan-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(9)8(2)3-5-10-6-4-8/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMABWJMSNURPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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